N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol
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Overview
Description
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol is a synthetic compound belonging to the class of iminosugars These compounds are characterized by the presence of a nitrogen atom replacing the endocyclic oxygen atom in a sugar molecule Iminosugars are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol typically involves the use of D-mannose as a starting material. The synthetic route includes several key steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using isopropylidene groups to form 2,3:5,6-di-O-isopropylidene-D-mannose.
Formation of Imino Group: The protected mannose is then subjected to reductive amination with benzylamine to introduce the imino group, resulting in N-benzyl-2,3:5,6-di-O-isopropylidene-1,4-imino-D-allitol.
Deprotection: The final step involves the removal of the isopropylidene protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-substituted iminosugars and their oxidized or reduced forms .
Scientific Research Applications
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol has several scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in the study of carbohydrate metabolism and enzyme mechanisms.
Biology: The compound is employed in research on glycoprotein processing and lysosomal storage disorders.
Medicine: It has potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and viral infections due to its enzyme inhibitory properties.
Industry: The compound is used in the synthesis of other bioactive molecules and as a tool in drug discovery.
Mechanism of Action
The mechanism of action of N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol involves its ability to mimic the transition state of glycosidase-catalyzed reactions. By binding to the active site of glycosidases, it inhibits their activity, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, including glycoprotein processing and glycogen metabolism .
Comparison with Similar Compounds
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): A potent glycosidase inhibitor with similar structural features.
1,4-Dideoxy-1,4-imino-D-mannitol (DIM): Another iminosugar with glycosidase inhibitory properties.
Isofagomine: A well-known glycosidase inhibitor used in the treatment of Gaucher disease.
Uniqueness
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol is unique due to its specific benzyl substitution, which enhances its binding affinity and selectivity towards certain glycosidases. This makes it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
117770-11-3 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2R,3R,4S)-1-benzyl-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H19NO4/c15-8-11(17)12-13(18)10(16)7-14(12)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11-,12+,13-/m0/s1 |
InChI Key |
GJXFUTMBLXCJRJ-RVMXOQNASA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1CC2=CC=CC=C2)[C@H](CO)O)O)O |
Canonical SMILES |
C1C(C(C(N1CC2=CC=CC=C2)C(CO)O)O)O |
Origin of Product |
United States |
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